p-Aminophenyl p-hydroxycarbanilate
Description
p-Aminophenyl p-hydroxycarbanilate is a synthetic organic compound characterized by a carbanilate ester backbone with para-aminophenyl and para-hydroxyphenyl substituents. Its structure combines aromatic amine and phenolic hydroxyl groups, which confer unique electronic and chemical properties. The compound’s ester linkage and electron-rich aromatic systems may influence its stability, reactivity, and functional utility, warranting comparative analysis with related molecules .
Properties
CAS No. |
6232-42-4 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(4-aminophenyl) N-(4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17) |
InChI Key |
VEJIFBFPDYXOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Aminophenyl p-hydroxycarbanilate can be achieved through several synthetic routes. One common method involves the reaction of p-aminophenol with p-hydroxycarbanilic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: p-Aminophenyl p-hydroxycarbanilate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it valuable in enzymology studies .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in materials science and engineering .
Mechanism of Action
The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the modulation of enzymatic activity or receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Key Functional Groups | Structural Features |
|---|---|---|
| This compound | Carbanilate ester, p-NH₂, p-OH | Aromatic ester with dual substituents |
| 2-Aminobenzamides | Amide, aromatic amine | Linear amide backbone |
| PBIA (5-amino-2-(p-aminophenyl) benzimidazole) | Benzimidazole, p-aminophenyl | Heterocyclic ring system |
| TTF derivatives (e.g., 10a–12d) | Tetrathiafulvalene core, p-aminophenyl | Electron-rich sulfur-based scaffold |
The carbanilate ester in the target compound distinguishes it from 2-aminobenzamides (amide-based) and PBIA (benzimidazole-based). Unlike TTF derivatives, which rely on sulfur-rich cores for conductivity, this compound’s functionality arises from its phenolic and amine groups .
Electronic and Chemical Properties
Electron density and oxidation behavior are critical for applications in conductive materials. Evidence from TTF derivatives highlights the impact of substituents:
Table 2: Electronic Properties of TTF Analogues
| Compound | Substituent | Oxidation Potential (V) | HOMO Level (eV) |
|---|---|---|---|
| 10a | Alkyl group | +0.42 | −4.621 |
| 10c | Aromatic group | +0.31 | −4.498 |
| 12b | p-Aminophenyl | +0.28 | −4.507 |
| 12d | p-Dibenzylaminophenyl | +0.26 | −4.516 |
The introduction of p-aminophenyl groups (as in 12b) lowers oxidation potentials and raises HOMO energy levels compared to alkyl-substituted derivatives (10a), indicating enhanced electron-donating capacity. This suggests that this compound, with its analogous aromatic amine group, may exhibit similar trends, favoring charge-transfer interactions .
Stability and Mechanical Properties
Hydrolytic stability under environmental stress is a key concern. PBIA-based fibers (structurally analogous due to aromatic amines) demonstrate vulnerability to humidity:
Table 3: Mechanical Stability of PBIA Fibers
| Polymer Type | Humidity/Temperature | Strength Reduction (%) | Failure Strain Change |
|---|---|---|---|
| Copolymer | 85% RH, 70°C | ~14% | Minimal |
| Homopolymer | 85% RH, 70°C | ~29% | Significant |
Molecular spectroscopy revealed hydrolysis of benzimidazole rings in PBIA, likely due to water infiltration. By analogy, the ester linkage in this compound may undergo similar hydrolytic degradation under humid conditions, necessitating protective modifications for industrial use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
